![molecular formula C20H20N4O B1234843 3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol is a member of triazolopyrimidines.
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound 3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol has been studied in the context of its reactions with α,β-unsaturated carbonyl compounds. This reaction leads to the formation of alkylated heterocycles, indicating its utility in synthetic organic chemistry (Lipson et al., 2003).
Structural and Crystallographic Studies
- The molecular and crystal structures of related compounds have been extensively studied. For example, the crystal structure of 5,7-diphenyl-7-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, a similar compound, has been examined using X-ray structural methods, providing insights into the steric strain and conformation of such molecules (Shishkin et al., 1993).
Electroluminescent Properties
- Compounds similar to this compound have been used to synthesize small molecular compounds with donor-acceptor structures, which exhibit good thermal and morphological stabilities. These compounds have potential applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields (Jin et al., 2020).
Antimicrobial Activities
- There has been research on the synthesis of new derivatives of triazolo[1,5-a]pyrimidin-6-one, which have been tested for their antifungal activities against various fungi, indicating potential applications in the development of antifungal agents (Borthakur et al., 2016).
Coordination Chemistry and Complex Formation
- The compound and its derivatives have been explored in the context of coordination chemistry. For example, Au(III) chloride complexes of similar compounds have been synthesized and studied, offering insights into the interaction of these molecules with metal ions (Szłyk et al., 2002).
Antitumor and Anticancer Research
- Some derivatives of triazolo[1,5-a]pyrimidine have been synthesized and tested for their antitumor activities, indicating a potential role in developing new cancer treatments (Shawali et al., 2010).
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C20H20N4O/c25-13-7-12-19-22-20-21-17(15-8-3-1-4-9-15)14-18(24(20)23-19)16-10-5-2-6-11-16/h1-6,8-11,14,18,25H,7,12-13H2,(H,21,22,23) |
InChI Key |
XATKXXCDPPBZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


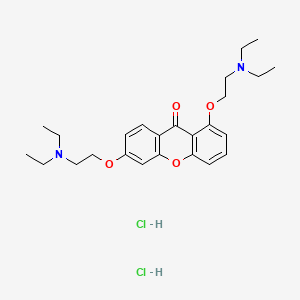
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)

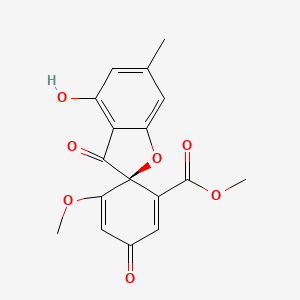
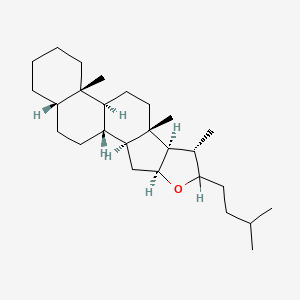
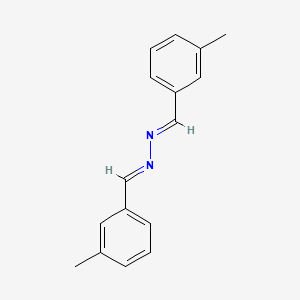
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)

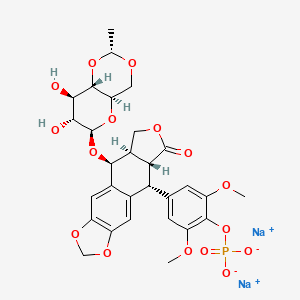
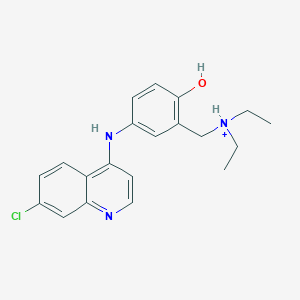

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)

